molecular formula C8H8N4O B11043941 2(1H)-Quinazolinone, 4-hydrazinyl-

2(1H)-Quinazolinone, 4-hydrazinyl-

Cat. No.: B11043941
M. Wt: 176.18 g/mol
InChI Key: GTRILPUYZFUVNY-UHFFFAOYSA-N
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Description

2(1H)-Quinazolinone, 4-hydrazinyl-: is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-quinazolinone, 4-hydrazinyl- typically involves the reaction of 2-aminobenzamide with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired quinazolinone derivative. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of 2(1H)-quinazolinone, 4-hydrazinyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Quinazolinone, 4-hydrazinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinazolinones, hydrazones, and hydrazides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: 2(1H)-Quinazolinone, 4-hydrazinyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be functionalized to introduce different substituents.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in inhibiting certain enzymes involved in disease pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug development.

Industry: In the industrial sector, 2(1H)-quinazolinone, 4-hydrazinyl- is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2(1H)-quinazolinone, 4-hydrazinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the quinazolinone core can interact with receptor sites, modulating their activity and affecting cellular signaling pathways. These interactions contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

    Quinoxalines: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Quinazolines: Closely related to quinazolinones, quinazolines also have significant therapeutic potential.

    Benzodiazepines: These compounds have a similar core structure and are known for their pharmacological properties.

Uniqueness: 2(1H)-Quinazolinone, 4-hydrazinyl- is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other quinazolinone derivatives and similar compounds, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

4-hydrazinyl-1H-quinazolin-2-one

InChI

InChI=1S/C8H8N4O/c9-12-7-5-3-1-2-4-6(5)10-8(13)11-7/h1-4H,9H2,(H2,10,11,12,13)

InChI Key

GTRILPUYZFUVNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)NN

Origin of Product

United States

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